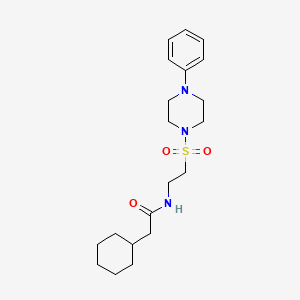

2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Description

2-Cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic acetamide derivative characterized by a cyclohexyl group, a sulfonamide-linked ethyl chain, and a 4-phenylpiperazine moiety. Its cyclohexyl substituent may enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name |

2-cyclohexyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O3S/c24-20(17-18-7-3-1-4-8-18)21-11-16-27(25,26)23-14-12-22(13-15-23)19-9-5-2-6-10-19/h2,5-6,9-10,18H,1,3-4,7-8,11-17H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZLWIZERNIWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the acylation of the intermediate with acetic anhydride to form the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with several classes of acetamides and sulfonamide derivatives.

Acetamide Derivatives with Aromatic and Heterocyclic Substituents

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Structural Similarity: Both compounds feature sulfonamide and acetamide groups. Key Differences: The presence of a nitro group and chloro-substituted phenyl ring in contrasts with the cyclohexyl and phenylpiperazine groups in the target compound. Crystallographic Data: The nitro group in exhibits a torsional angle of -16.7° relative to the benzene ring, suggesting conformational flexibility that may influence solubility and intermolecular interactions (e.g., C–H···O bonds) .

Piperazine-Containing Acetamides

- GPR139 Agonists (): Structural Similarity: Compounds like (S)-N-(1-(4-methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a) share the acetamide backbone but incorporate pyrrolotriazinone heterocycles instead of phenylpiperazine. Biological Relevance: emphasizes the role of aryl-substituted acetamides in modulating CNS targets like GPR139, suggesting that the phenylpiperazine group in the target compound may similarly target neurotransmitter receptors .

Sulfonamide-Ethyl Linkers

- Crystal Forms of Methylsulfonylethyl Acetamides (): Structural Similarity: The methylsulfonyl ethyl group in mirrors the sulfonamide-ethyl linker in the target compound. Physicochemical Impact: Sulfonamide groups are known to enhance aqueous solubility and hydrogen-bonding capacity, which may improve pharmacokinetic properties compared to non-sulfonylated analogs .

Data Table: Comparative Properties of Selected Acetamide Derivatives

Research Findings and Implications

- Synthetic Challenges : The cyclohexyl and phenylpiperazine groups in the target compound may complicate crystallization, as seen in , where methylsulfonyl ethyl analogs required controlled evaporation for crystal formation .

- Biological Potential: The phenylpiperazine moiety is associated with serotonin and dopamine receptor modulation, suggesting the target compound could be optimized for neuropsychiatric disorders, akin to ’s GPR139 agonists .

- Solubility Considerations: The sulfonamide group in facilitated intermolecular hydrogen bonding, a property that may enhance the target compound’s bioavailability compared to non-sulfonylated analogs .

Biological Activity

2-Cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities as an enzyme inhibitor. This article explores the compound's biological activity, focusing on its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-cyclohexyl-N-[2-[4-(4-phenylpiperazin-1-yl)sulfonyl]ethyl]acetamide. It features a cyclohexyl group, a piperazine ring with a phenyl substituent, and a sulfonamide moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H33N3O4S |

| Molecular Weight | 429.58 g/mol |

| CAS Number | 897611-72-2 |

The primary mechanism of action for 2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is as an acetylcholinesterase (AChE) inhibitor . By binding to the active site of AChE, it prevents the breakdown of acetylcholine (ACh), thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic function is impaired.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with AChE. The inhibition of AChE leads to increased levels of ACh in the brain, potentially improving cognitive functions such as learning and memory.

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective effects of various AChE inhibitors, 2-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide demonstrated a marked ability to enhance cholinergic signaling in neuronal cultures, suggesting its potential utility in treating Alzheimer's disease .

- Cognitive Enhancement : Another study focused on the cognitive enhancement properties of this compound in animal models showed that it significantly improved performance in memory tasks compared to control groups, further supporting its role as an AChE inhibitor .

Research Applications

The compound has several scientific research applications:

- Medicinal Chemistry : Investigated for its potential therapeutic effects in treating neurodegenerative diseases.

- Enzyme Inhibition Studies : Used as a model compound to study enzyme inhibition mechanisms and develop new inhibitors for related targets.

Comparison with Similar Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | AChE inhibitor | Different core structure |

| N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | AChE inhibitor | Similar piperazine and methoxyphenyl groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.